1-Amino-1-deoxy-d-arabinitol

Übersicht

Beschreibung

1-Amino-1-deoxy-d-arabinitol (DAB) is a polyhydroxylated pyrrolidine compound. It bears a hydrazide moiety and has been studied for its inhibitory properties against α-mannosidase. Glycosidases, including α-mannosidase, play crucial roles in various biological processes such as starch digestion, oligosaccharide biosynthesis, and glycoconjugate hydrolysis in lysosomes .

Synthesis Analysis

The synthesis of DAB analogues involves the modification of the d-arabinitol scaffold. Specifically, two polyhydroxylated pyrrolidines with a hydrazide moiety were synthesized as DAB analogues. These compounds exhibit potent and selective inhibition of α-mannosidase, with submicromolar concentration ranges (Ki values ranging from 0.23 to 1.4 M) .

Wissenschaftliche Forschungsanwendungen

Synthesis and Polymer Research

Synthesis and Condensation Reactions : 1-Amino-1-deoxy-d-arabinitol derivatives have been explored in synthesis and condensation reactions. A study focused on the preparation of 1-amino-1-deoxy-2,3,4-tri-O-methyl-5-O-[(pentachlorophenoxy)phthaloyl]-l-arabinitol hydrochloride from l-arabinose and its reactions to form oligomers and monomeric compounds. This highlights its role in synthesizing complex organic compounds (Pinilla, Martínez, & Galbis, 1997).

Hydrolytic Degradation of Poly(ester amides) : Another study describes the hydrolytic degradation of poly(ester amides) derived from carbohydrates, including 1-amino-1-deoxy-d-arabinitol derivatives. These findings are significant for understanding the degradation behavior of polymeric materials in various environments (Martínez, Pinilla, Mata, & Pérez, 1997).

Carbohydrate-Based Copolymers : The synthesis of copoly(ester amide)s containing l-arabinose units, including 1-amino-1-deoxy-d-arabinitol derivatives, was studied. This research adds to the understanding of the preparation and characterization of novel polymers with potential applications in material science (Pinilla, Martínez, Mata, & Galbis, 2002).

Enzymatic and Biochemical Studies

Fungal Enzyme Study : Research on the enzyme l-arabinitol 4-dehydrogenase, which catalyzes reactions involving l-arabinitol, provides insight into the biochemical pathways and enzymatic activities related to 1-amino-1-deoxy-d-arabinitol. Such studies are crucial for understanding fungal metabolism and potential biotechnological applications (Richard et al., 2001).

Aminotransferase Structural Studies : In-depth structural studies of enzymes like ArnB aminotransferase, which modifies lipid A with 4-amino-4-deoxy-L-arabinose, provide foundational knowledge for developing therapeutic strategies against pathogenic bacteria (Noland et al., 2002).

Chemical Synthesis and Analysis

Synthesis of Aminodeoxyalditols : Research into the stereoselective synthesis of aminodeoxyalditols, including 1-amino-1-deoxy-d-arabinitol, highlights its significance in the creation of complex sugar derivatives. This area of study is pivotal for advancing synthetic chemistry and developing new compounds with potential pharmaceutical applications (Mukaiyama, Miwa, & Nakatsuka, 1982).

Conversion into Aminoalkyl-Substituted Tetrahydrofurans : The efficient conversion of aminodeoxyalditols, such as 1-amino-1-deoxy-d-arabinitol, into aminoalkyl-substituted tetrahydrofurans demonstrates the versatility of this compound in organic synthesis. Such conversions are crucial for the creation of new molecules with potential applications in medicinal chemistry (Norrild, Pedersen, & Defaye, 1996).

Crystallization and X-ray Analysis

- Crystallization of Enzymes : Studies on the crystallization of enzymes, such as 3-deoxy-D-arabino-heptulosonate-7-phosphate synthase, which are involved in the biosynthesis of aromatic amino acids, provide crucial information about enzyme structure and function. Understanding the crystal structure of these enzymes can lead to insights into their catalytic mechanisms and potential drug targets (Schneider, Hartmann, & Braus, 1999).

Diagnostic Techniques

- Diagnostic Techniques in Invasive Candidiasis : The quantification of arabinitol, a metabolite of Candida species, in serum as a diagnostic technique for invasive candidiasis demonstrates the clinical significance of arabinitol derivatives. Such research is important for improving diagnostic methods in medical microbiology (Roboz, Suzuki, & Holland, 1980).

Wirkmechanismus

Eigenschaften

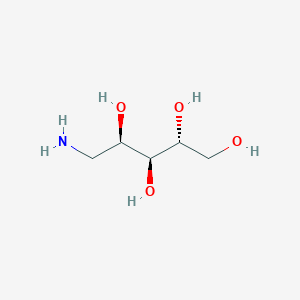

IUPAC Name |

(2R,3S,4R)-5-aminopentane-1,2,3,4-tetrol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13NO4/c6-1-3(8)5(10)4(9)2-7/h3-5,7-10H,1-2,6H2/t3-,4-,5+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNHXWPCUJTZBAR-WDCZJNDASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H]([C@@H]([C@@H](CO)O)O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2R,3S,4R)-5-Aminopentane-1,2,3,4-tetraol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(6-methylpyridin-2-yl)-N-[(6-methylpyridin-2-yl)methylideneamino]methanimine](/img/structure/B3279611.png)